molecular formula C13H16O2 B12515985 5-Hydroxy-7-phenylhept-1-EN-3-one CAS No. 651738-89-5

5-Hydroxy-7-phenylhept-1-EN-3-one

Cat. No.: B12515985
CAS No.: 651738-89-5
M. Wt: 204.26 g/mol
InChI Key: FEMJYBVBQDKCMR-UHFFFAOYSA-N
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Description

5-Hydroxy-7-phenylhept-1-en-3-one is an organic compound with the molecular formula C13H16O2. It is a member of the diarylheptanoid family, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-phenylhept-1-en-3-one typically involves the aldol condensation of benzaldehyde with acetone, followed by selective reduction and hydroxylation steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles like bromine or nitric acid.

Major Products Formed

Scientific Research Applications

5-Hydroxy-7-phenylhept-1-en-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-phenylhept-1-en-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7-phenylhept-1-en-3-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of hydroxyl and phenyl groups contributes to its diverse biological activities and potential therapeutic applications .

Properties

CAS No.

651738-89-5

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-hydroxy-7-phenylhept-1-en-3-one

InChI

InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h2-7,13,15H,1,8-10H2

InChI Key

FEMJYBVBQDKCMR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC(CCC1=CC=CC=C1)O

Origin of Product

United States

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